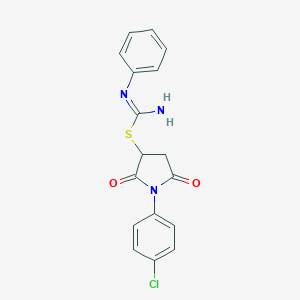
4-(4-METHOXYPHENYL)-2,2,4-TRIMETHYL-1-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone: is a complex organic compound that features a quinoline core substituted with methoxyphenyl and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2,2,4-trimethyl-1,2-dihydroquinoline under acidic conditions to form the intermediate. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Concentrated sulfuric acid and nitric acid for nitration; bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of 4-(4-hydroxyphenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl](4-nitrophenyl)methanone.
Reduction: Formation of 4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for anti-inflammatory or anticancer agents.
Industry: In the materials science industry, this compound can be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone involves its interaction with specific molecular targets. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The quinoline core can intercalate into DNA, affecting gene expression and cellular function.
Comparación Con Compuestos Similares
- 4-methoxyphenethylamine
- 4-methoxyphenylacetonitrile
- 4-nitrophenethylamine
Comparison: Compared to these similar compounds, 4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone is unique due to its quinoline core, which imparts additional rigidity and planarity to the molecule. This structural feature enhances its ability to interact with biological targets and makes it a more versatile building block in synthetic chemistry.
Propiedades
Fórmula molecular |
C26H26N2O4 |
|---|---|
Peso molecular |
430.5g/mol |
Nombre IUPAC |
[4-(4-methoxyphenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C26H26N2O4/c1-25(2)17-26(3,19-11-15-21(32-4)16-12-19)22-7-5-6-8-23(22)27(25)24(29)18-9-13-20(14-10-18)28(30)31/h5-16H,17H2,1-4H3 |
Clave InChI |
TUOMTNBNOVATPQ-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C4=CC=C(C=C4)OC)C |
SMILES canónico |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C4=CC=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(4-Biphenylyl)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B400875.png)
![3,4-Dibromo-6-methoxy-2-({[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B400876.png)
![4-nitro-3-methyl-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B400877.png)




![N'-[(3Z)-5-BROMO-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE](/img/structure/B400888.png)
![(4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B400889.png)
![4-[(4-fluorophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B400891.png)
![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-(2-phenylhydrazinyl)-1,3-thiazol-4-one](/img/structure/B400893.png)
![2-[2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B400894.png)

![(4Z)-4-[2-(3-hydroxyphenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B400898.png)
